7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
852171-25-6 |
|---|---|
Molecular Formula |
C21H16FN5O4S |
Molecular Weight |
453.45 |
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-6-8-14(22)9-7-13)32-11-12-4-3-5-15(10-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
RVSYHQVABFMZSR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a notable member of the pyrimidine family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H16FN5O4S , with a molecular weight of 453.45 g/mol . The structure features a pyrimido[4,5-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological implications.
Key Functional Groups
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Nitrobenzyl Thioether : Potentially involved in redox reactions and biological activity modulation.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the thioether group may contribute to antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways.
The biological activity is primarily attributed to:
- Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in cancer metabolism or inflammation.
- Receptor Interaction : Binding affinity to various receptors can lead to downstream effects influencing cell signaling pathways.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that include:
- Formation of the pyrimidine core.
- Introduction of the fluorophenyl and nitrobenzyl thioether groups.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(4-fluorophenyl)-... | MCF-7 (breast) | 12.5 |
| 7-(4-fluorophenyl)-... | A549 (lung) | 15.0 |
Study 2: Antimicrobial Effects
Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Comparison with Similar Compounds
Structural and Functional Analysis
Core Architecture
- Target Compound : Pyrimido[4,5-d]pyrimidine (fused six-membered rings) offers planarity and rigidity, favoring interactions with flat binding pockets.
- Analog 1 () : Pyrrolo[2,3-d]pyrimidine integrates a five-membered pyrrole ring, reducing planarity and altering electron distribution .
- Analog 2 () : Pyrimido[5,4-d]pyrimidine in APP-MP differs in ring fusion direction, affecting substituent spatial alignment .
- Analog 3 () : Pyrido[2,3-d]pyrimidine replaces one pyrimidine ring with pyridine, introducing a basic nitrogen and altering polarity .
Substituent Effects
| Substituent Feature | Target Compound | Analog 1 | Analog 2 (APP-MP) | Analog 3 |
|---|---|---|---|---|
| Electron-Withdrawing Group | 3-Nitrobenzylthio | 4-Nitrophenoxy | Phosphate (polar) | None |
| Hydrophobic Group | 4-Fluorophenyl | 2-Fluoro-4-nitrophenoxy | β-D-ribofuranosyl | 4,5-Dimethyl-2-thienyl |
| Polar/Ligand Groups | Dione | Amine (post-reduction) | Amino, ribose, phosphate | Amino, aminomethyl |
- Nitro Groups : Present in the target and Analog 1, these enhance binding to electron-rich enzyme pockets (e.g., kinases). The thioether in the target increases lipophilicity compared to Analog 1’s ether linkage.
- Fluorine : Both the target and Analog 1 utilize fluorine for hydrophobic interactions and metabolic stability.
- Nucleotide Mimicry : Analog 2 (APP-MP) mimics ADP via ribose and phosphate, enabling PRS1 inhibition (IC50 = 5.2 µM) . The target lacks such groups, suggesting divergent targets.
Pharmacokinetic Considerations
- Lipophilicity : The target’s thioether and nitro groups likely increase logP vs. Analog 1’s ether and Analog 2’s polar phosphate.
- Metabolic Stability : Methyl groups (target) resist oxidation, whereas APP-MP’s ribose may undergo glycosidic cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
